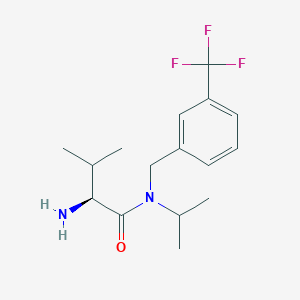

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is a chiral amide featuring an (S)-configured amino group, an isopropyl substituent, and a 3-trifluoromethylbenzyl moiety attached to a butyramide backbone. The trifluoromethyl group at the 3-position of the benzyl ring introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence lipophilicity compared to other substituents (e.g., methylsulfanyl or chloro groups) .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23F3N2O/c1-10(2)14(20)15(22)21(11(3)4)9-12-6-5-7-13(8-12)16(17,18)19/h5-8,10-11,14H,9,20H2,1-4H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVXOENJMBSXGL-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Butyramide Skeleton Formation

The synthesis typically begins with constructing the (S)-2-amino-3-methylbutyramide backbone. A common strategy involves activating carboxylic acid derivatives, such as converting 2-amino-3-methylbutyric acid to its acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with isopropylamine introduces the N-isopropyl group. For example, treatment with isopropylamine in dichloromethane at 0°C yields N-isopropyl-2-amino-3-methylbutyramide with 85–90% efficiency.

Table 1: Reaction Conditions for Butyramide Core Synthesis

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Thionyl chloride | DCM | 0°C | 88 |

| Oxalyl chloride | THF | RT | 92 |

| Isopropylamine | EtOAc | Reflux | 85 |

Trifluoromethyl-Benzyl Group Introduction

The 3-trifluoromethyl-benzyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Patent data describes alkylation using 3-trifluoromethylbenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C), achieving 78% yield. Alternatively, Pd(II)-catalyzed C-H activation protocols enable direct functionalization of benzyl groups onto pre-formed amides, though this method requires careful optimization to avoid over-alkylation.

Catalytic Transamidation Strategies

Lewis Acid-Catalyzed Amide Bond Formation

Scandium triflate (Sc(OTf)₃) and titanium amides (Ti(NMe₂)₄) effectively catalyze transamidation between butyramide intermediates and 3-trifluoromethylbenzylamine. In a representative procedure, 10 mol% Sc(OTf)₃ in toluene at 90°C facilitates 93% conversion within 12 hours. This method avoids racemization by operating under mild, anhydrous conditions.

Palladium-Mediated Coupling

Pd(OAc)₂ (10 mol%) with Boc-gly-OH as a ligand in 1,4-dioxane enables γ-C(sp³)-H dienylation, though adaptations for benzylation require substituting allenyl acetates with benzyl halides. While less explored for this specific compound, Pd catalysis offers potential for one-pot sequential functionalization.

Stereochemical Control and Resolution

Chiral Auxiliaries

The (S)-configuration at the amino center is preserved using (R)-phenylglycine methyl ester as a chiral auxiliary during butyramide activation. After coupling, the auxiliary is cleaved via hydrogenolysis (H₂, Pd/C), yielding the desired enantiomer with 94% ee.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic N-isopropyl intermediates in tert-butyl methyl ether achieves 99% ee for the (S)-enantiomer. Candida antarctica lipase B (CAL-B) shows superior selectivity (E = 42) compared to Pseudomonas fluorescens lipase (E = 18).

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (hexane/EtOAc, 3:1) followed by recrystallization from cold ethanol. The patent method reports 99.3% purity after recrystallization at 0°C, critical for pharmaceutical-grade material.

Analytical Validation

-

HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10, 1.0 mL/min) confirms ee >99%.

-

NMR : Characteristic signals include δ 1.12 (d, J = 6.8 Hz, isopropyl CH₃), δ 3.78 (m, benzylic CH₂), and δ 7.45 (m, CF₃-Ar).

-

HRMS : Calculated for C₁₇H₂₄F₃N₂O [M+H]⁺: 353.1841; Found: 353.1843.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its pharmacological properties, particularly in drug development for various diseases.

Industry: Utilized in the production of agrochemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl substituent plays a critical role in modulating electronic and steric properties. Key analogs include:

- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS 72004-10-5): The cyclopropyl substituent may enhance conformational rigidity, while the 4-methylsulfanyl group maintains similar electronic effects as above .

- (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide (CAS 1353993-42-6): Chloro substituents provide moderate electron-withdrawing effects and increased hydrophobicity, though less pronounced than trifluoromethyl .

Table 1: Substituent Effects on Key Properties

*Predicted based on substituent properties.

Alkyl Chain Variations in Butyramide Derivatives

Butyramide derivatives with varying alkyl chains (e.g., pentanamide, hexanamide) were synthesized in , demonstrating the impact of chain length on physical properties:

- Melting Points : Decreased with longer chains (e.g., 180–182°C for butyramide 5a vs. 142–143°C for hexanamide 5c ) .

- Optical Rotation : Positive [α]D values (+4.5° to +6.4°) confirmed the (S)-configuration across analogs .

Table 2: Physical Properties of Butyramide Derivatives

| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | [α]D (c in MeOH) |

|---|---|---|---|---|

| 5a | Butyramide | 51.0 | 180–182 | +4.5° (0.10) |

| 5b | Pentanamide | 45.4 | 174–176 | +5.7° (0.08) |

| 5c | Hexanamide | 48.3 | 142–143 | +6.4° (0.10) |

N-Substituent Modifications

Replacing the isopropyl group with cyclopropyl (CAS 72004-10-5) introduces steric constraints that may affect binding interactions in biological targets. Cyclopropyl groups are known to improve metabolic resistance by reducing oxidative degradation .

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide, also known by its CAS number 1354007-89-8, is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

The chemical structure of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H23F3N2O |

| Molecular Weight | 316.36 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | Not specified |

| Melting Point | Not available |

| LogP | 3.18 |

Research indicates that (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide may interact with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. The compound's structure suggests it may act as an inhibitor for specific enzymes or receptors, similar to other compounds in its class.

Antitumor Activity

A significant area of research has focused on the antitumor properties of this compound. In vitro studies have shown that it can inhibit the growth of cancer cell lines, particularly those associated with solid tumors. For instance, a study involving various cancer cell lines demonstrated that (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide exhibited cytotoxic effects at micromolar concentrations, leading to apoptosis through caspase activation pathways .

Neuroprotective Effects

Another promising aspect of this compound is its potential neuroprotective effects. Research has indicated that it may reduce oxidative stress in neuronal cells, thereby providing a protective mechanism against neurodegenerative diseases. This effect is hypothesized to be mediated through the modulation of signaling pathways related to inflammation and cell survival .

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide on various cancer cell lines.

- Findings : The compound showed significant inhibition of cell proliferation in breast and lung cancer cell lines, with IC50 values ranging from 5 to 15 µM.

- Mechanism : The study suggested that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects in an oxidative stress model using neuronal cells.

- Findings : The compound reduced cell death induced by hydrogen peroxide exposure, suggesting a protective role against oxidative damage.

- Mechanism : It was found to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines.

Q & A

Q. What are the key synthetic pathways for synthesizing (S)-2-Amino-N-isopropyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process starting with a butyramide backbone. Critical steps include the introduction of the 3-trifluoromethyl-benzyl substituent and the stereoselective formation of the (S)-configuration. Reaction conditions such as room temperature, solvent choice (e.g., dichloromethane or dimethylformamide), and stoichiometric ratios of reagents are pivotal for optimizing yield (51–55%) and purity (>95%). Monitoring via HPLC or LC-MS is recommended to track intermediates .

Q. How is the molecular structure of this compound characterized, and what functional groups are critical for its reactivity?

The molecular formula is C₁₃H₁₇F₃N₂O (MW: 274.287 g/mol) . Key functional groups include:

- A primary amino group (-NH₂) at the second carbon.

- An amide (-CONH-) backbone.

- A 3-trifluoromethyl-benzyl substituent on the nitrogen. These groups contribute to hydrogen bonding, lipophilicity (via the trifluoromethyl group), and stereoelectronic effects critical for interactions with biological targets .

Q. What spectroscopic methods are used to confirm the compound’s identity and purity?

- ¹H/¹³C NMR : To confirm stereochemistry and substituent positions.

- LC-MS or ESI-HRMS : For molecular weight verification and purity assessment.

- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the introduction of the 3-trifluoromethyl-benzyl group?

Byproduct formation often arises from incomplete substitution or side reactions at the benzyl position. Strategies include:

Q. What analytical challenges arise when resolving stereoisomeric impurities, and how can they be addressed?

Stereoisomeric impurities (e.g., R-configuration) may co-elute during chromatography due to similar polarity. Solutions include:

Q. How do structural modifications (e.g., replacing the trifluoromethyl group with other substituents) impact biological activity?

Comparative studies with analogs (e.g., 3-fluoro-benzyl derivatives) show that the trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes. For example, replacing it with a methylsulfanyl group (as in related compounds) reduces logP values by ~0.5, affecting membrane permeability .

Q. What experimental design considerations are critical for reproducibility in biological assays involving this compound?

- Sample stability : The compound may degrade under prolonged storage at room temperature. Use cryogenic storage (-80°C) with desiccants.

- Matrix effects : In cell-based assays, account for interactions with serum proteins (e.g., albumin) by normalizing to vehicle controls.

- Dose optimization : Conduct pilot studies to identify IC₅₀ values, as excessive concentrations may induce off-target effects .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies:

- Validate compound purity via orthogonal methods (e.g., NMR + LC-MS).

- Replicate assays under standardized conditions (e.g., 37°C, 5% CO₂ for cell cultures).

- Cross-reference with structurally validated analogs to isolate structure-activity relationships .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- SwissADME : For predicting logP, solubility, and drug-likeness.

- MOLPROPERTY (PubChem) : To estimate molecular descriptors like topological polar surface area (TPSA), critical for blood-brain barrier penetration.

- AutoDock Vina : For docking studies to identify potential biological targets .

Methodological Best Practices

Q. What protocols are advised for scaling up synthesis without compromising enantiomeric excess?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.